(R)-isoindoline-1-carboxylic acid hydrochloride
Description
(R)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-61-7) is a chiral isoindoline derivative with a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . The compound features a bicyclic isoindoline core substituted with a carboxylic acid group at position 1 and a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. It is stored under dry, inert conditions at room temperature and is primarily used in drug discovery and biochemical research .
Properties
IUPAC Name |
(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H](N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-isoindoline-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of isoindoline, which can be obtained through the reduction of isoindole.
Chiral Resolution: The racemic mixture of isoindoline is subjected to chiral resolution to obtain the ®-enantiomer.
Carboxylation: The ®-isoindoline is then carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-isoindoline-1-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isoindoline are synthesized and resolved into the ®-enantiomer.
Continuous Carboxylation: The carboxylation step is carried out in continuous flow reactors to ensure high efficiency and yield.
Purification: The product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-isoindoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione.
Reduction: Isoindoline-1-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Production
In industrial settings, bulk synthesis and continuous flow reactors are utilized to enhance efficiency and yield during the carboxylation step. Purification methods such as crystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemistry
(R)-Isoindoline-1-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable for asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is instrumental in studying enzyme-substrate interactions. It acts as a precursor for synthesizing biologically active molecules, contributing to advancements in drug design and development .
Pharmacological Studies
The compound has been explored for its potential as a PARP-1 inhibitor, which is relevant in oncology. Research indicates that isoindolinone carboxamides derived from (R)-isoindoline-1-carboxylic acid exhibit promising anti-tumor properties through selective inhibition of PARP-1 .
Therapeutic Uses
The derivatives of (R)-isoindoline-1-carboxylic acid have been investigated for their pharmacological properties, particularly in treating hypertension, inflammation, and neurodegenerative diseases. For instance:
- Diuretic Agents : Isoindoline derivatives have been linked to the design of indapamide analogues, which are used in hypertension therapy .
- Neuroprotective Properties : Some isoindoline compounds exhibit anticonvulsant effects and neuroprotective capabilities, making them candidates for treating neurological disorders .
Case Study 1: PARP Inhibitors
A study highlighted the development of NMS-P515, a potent PARP-1 inhibitor derived from isoindolinone carboxamides. This compound demonstrated effective binding affinity and cellular inhibition against poly(ADP-ribose) synthesis, indicating its potential as an anti-cancer agent .
| Compound | Binding Affinity (K) | Cellular Inhibition (IC) |
|---|---|---|
| NMS-P515 | < 0.1 μM | < 0.1 μM |
Case Study 2: Hypertension Treatment
Research into isoindoline derivatives has shown their efficacy in structure-activity relationship studies aimed at developing new therapies for hypertension and related conditions.
| Derivative | Activity Type | Target Condition |
|---|---|---|
| Indapamide Analog | Diuretic | Hypertension |
| PPARδ Agonists | Selective Modulator | Diabetes/Obesity |
Mechanism of Action
The mechanism of action of ®-isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The isoindoline ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-Isoindoline-1-carboxylic acid hydrochloride (CAS: 1965314-73-1): The (S)-enantiomer shares the same molecular formula but differs in stereochemistry at the chiral center. For example, in irinotecan derivatives, R- and S-configurations significantly alter metabolic stability and therapeutic efficacy .
Substituted Isoindoline Derivatives
- 4-(2-Hydroxyethyl)indolin-2-one (CAS: 139122-19-3): This compound replaces the carboxylic acid group with a hydroxyethyl substituent.
- The carboxylic acid group remains, but the altered substitution pattern may reduce metabolic stability compared to the parent isoindoline .
Functional Group Variants
- 1-Oxoisoindoline-2-carboxamide :
Replacing the carboxylic acid with a carboxamide group alters hydrogen-bonding capabilities. X-ray studies reveal intramolecular H-bonds (N–H···O) that stabilize its planar structure, contrasting with the ionic interactions of the hydrochloride salt in (R)-isoindoline-1-carboxylic acid hydrochloride . - 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): This indole-based analogue incorporates a chlorine atom and methyl group, enhancing lipophilicity. However, its safety profile restricts it to research use due to uncharacterized toxicological hazards .
Biological Activity
(R)-isoindoline-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis and Characterization
(R)-isoindoline-1-carboxylic acid hydrochloride can be synthesized through various methods, often involving the reaction of isoindoline derivatives with carboxylic acid derivatives under specific conditions. The synthesis process typically emphasizes achieving high purity and yield, which are crucial for subsequent biological evaluations.
Biological Activities
The biological activities of (R)-isoindoline-1-carboxylic acid hydrochloride include:
- Antimicrobial Activity : Several studies have demonstrated that isoindole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from isoindoles have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.025 μg/ml against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has indicated that isoindole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as Caco-2 and HCT-116, with some derivatives exhibiting IC50 values lower than 1 μmol/mL . The mechanism often involves cell cycle arrest and activation of apoptotic pathways.
- Antileishmanial Activity : Compounds related to (R)-isoindoline-1-carboxylic acid hydrochloride have been evaluated for their effectiveness against Leishmania tropica, demonstrating IC50 values significantly lower than traditional treatments like Glucantime, indicating a promising alternative for leishmaniasis therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the isoindole structure significantly affect its biological activity. For example, halogenation and the introduction of lipophilic groups enhance antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Evaluation : A study reported the synthesis of several isoindole derivatives, including (R)-isoindoline-1-carboxylic acid hydrochloride, which were tested against various microbial strains. The results indicated potent activity against Bacillus cereus and E. coli, with inhibition zones comparable to standard antibiotics like gentamicin .
- Anticancer Activity : Another study focused on the antiproliferative effects of isoindole derivatives on human cancer cell lines. The results showed that these compounds could effectively reduce cell viability and induce apoptosis, suggesting their potential as anticancer agents .
Data Table: Biological Activities of Isoindole Derivatives
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| (R)-Isoindoline-1-carboxylic acid hydrochloride | Antimicrobial | E. coli | 0.025 μg/ml |
| Isoindole derivative 3 | Antileishmanial | Leishmania tropica | 0.0478 μmol/mL |
| Isoindole derivative 4 | Anticancer | Caco-2 | < 1 μmol/mL |
| Isoindole derivative 5 | Anticancer | HCT-116 | < 1 μmol/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing enantiomerically pure (R)-isoindoline-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized for lab-scale synthesis?
- Methodological Answer : The synthesis typically involves condensation of isoindoline derivatives with phthalic anhydride under acidic conditions, followed by hydrolysis and HCl salt formation. Key parameters include solvent choice (ethanol or water), temperature control (60–80°C), and stoichiometric ratios of reactants. For enantiomeric purity, chiral resolving agents (e.g., L-tartaric acid) or asymmetric catalysis should be employed. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield and purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (R)-isoindoline-1-carboxylic acid hydrochloride?
- Methodological Answer :
- NMR : - and -NMR confirm structural integrity, with characteristic signals for the isoindoline ring (δ 3.5–4.5 ppm for CH groups) and carboxylic acid (δ 170–175 ppm).
- HPLC : Chiral stationary phases (e.g., amylose-based columns) verify enantiopurity (>98% ee).
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 199.63 (M+H) .
Q. How should researchers ensure reproducibility in synthesizing (R)-isoindoline-1-carboxylic acid hydrochloride derivatives?
- Methodological Answer : Document reaction parameters (solvent, temperature, time) rigorously and validate purity via melting point analysis and TLC (R ~0.3 in ethyl acetate/hexane, 1:1). Use standardized reagents and calibrate equipment (e.g., pH meters for HCl neutralization steps). Publish detailed protocols, including side-product profiles (e.g., dimerization byproducts) .
Advanced Research Questions
Q. What strategies can resolve contradictory reactivity data when (R)-isoindoline-1-carboxylic acid hydrochloride is used in nucleophilic substitution reactions under varying solvent systems?
- Methodological Answer : Contradictions may arise from solvent polarity effects on transition states. For example, polar aprotic solvents (DMF, DMSO) stabilize carbocation intermediates, while protic solvents (MeOH) may promote SN1 pathways. Use kinetic studies (variable-temperature NMR) and DFT calculations to map energy barriers. Validate hypotheses with isotopic labeling (e.g., -tracking in hydrolysis) .
Q. How can researchers optimize the enantioselective synthesis of (R)-isoindoline-1-carboxylic acid hydrochloride for scalable production without compromising purity?
- Methodological Answer : Implement continuous flow reactors to enhance mixing and heat transfer, reducing racemization risks. Pair with immobilized chiral catalysts (e.g., Proline-derived organocatalysts on silica supports). Monitor real-time purity via inline PAT tools (e.g., Raman spectroscopy) and employ fractional crystallization for large-scale purification .
Q. What computational and experimental approaches are recommended for elucidating the reaction mechanisms of (R)-isoindoline-1-carboxylic acid hydrochloride in peptide coupling reactions?
- Methodological Answer :
- Computational : Use Gaussian or ORCA for transition-state modeling (B3LYP/6-31G* level) to predict activation energies.
- Experimental : Conduct kinetic isotope effect (KIE) studies with deuterated reagents to distinguish between concerted or stepwise mechanisms. Validate with trapping experiments (e.g., TEMPO for radical intermediates) .
Data Analysis and Reporting
Q. How should researchers address outliers in spectroscopic data when analyzing (R)-isoindoline-1-carboxylic acid hydrochloride derivatives?
- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Investigate potential sources (e.g., residual solvents in NMR samples, column degradation in HPLC). Replicate experiments under identical conditions and report deviations with error margins (±5% for NMR integration) .
Q. What are best practices for reporting synthetic yields and purity metrics in publications involving (R)-isoindoline-1-carboxylic acid hydrochloride?
- Methodological Answer : Use standardized formats:
- Yield : Report as isolated yield (mass-based) and correlate with theoretical yield.
- Purity : Include HPLC chromatograms (with baseline resolution) and elemental analysis (C, H, N within ±0.4% of theoretical values). Disclose all characterization data in supplementary materials .
Ethical and Methodological Considerations
Q. How can researchers ensure compliance with ethical guidelines when using (R)-isoindoline-1-carboxylic acid hydrochloride in bioactivity studies?
- Methodological Answer : Obtain institutional review board (IRB) approval for biological testing. Adhere to OECD guidelines for in vitro assays (e.g., cytotoxicity IC determination) and disclose all conflicts of interest. Use negative controls (e.g., DMSO vehicle) and validate assays with reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
